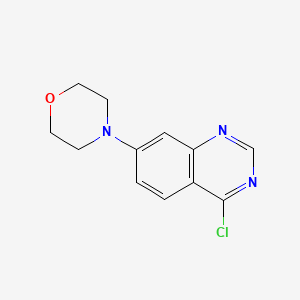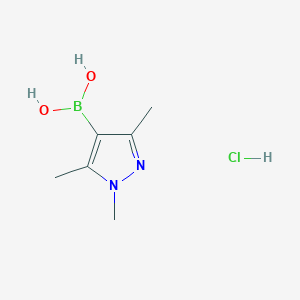
1,3,5-Trimethyl-1H-pyrazole-4-boronic acid, hydrochloride
概要
説明
1,3,5-Trimethyl-1H-pyrazole-4-boronic acid, hydrochloride is a boronic acid derivative with significant applications in organic synthesis and medicinal chemistry. This compound is characterized by the presence of a boronic acid group attached to a pyrazole ring, which is further substituted with three methyl groups. The hydrochloride salt form enhances its solubility and stability, making it more suitable for various chemical reactions and applications.
科学的研究の応用
1,3,5-Trimethyl-1H-pyrazole-4-boronic acid, hydrochloride has a wide range of applications in scientific research:
Organic Synthesis: Used as a building block in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Medicinal Chemistry: Investigated for its potential as a pharmacophore in the development of new drugs, particularly those targeting cancer and inflammatory diseases.
Material Science: Utilized in the preparation of functional materials, such as polymers and sensors, due to its boronic acid functionality.
Biological Research: Studied for its interactions with biomolecules, including enzymes and receptors, which can lead to the development of new diagnostic tools and therapeutic agents.
作用機序
Target of Action
Boronic acids and their derivatives are known to be used in suzuki–miyaura coupling reactions , which suggests that this compound may interact with palladium catalysts in these reactions.
Mode of Action
In the context of suzuki–miyaura coupling reactions, boronic acids typically undergo transmetalation, a process where the boronic acid group is transferred from boron to palladium .
Biochemical Pathways
In general, boronic acids are involved in carbon-carbon bond-forming reactions such as the suzuki–miyaura coupling, which can lead to the synthesis of various organic compounds .
Result of Action
As a boronic acid derivative, it may play a role in the formation of carbon-carbon bonds in organic synthesis .
Safety and Hazards
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,3,5-Trimethyl-1H-pyrazole-4-boronic acid, hydrochloride typically involves the reaction of 1,3,5-trimethylpyrazole with a boron-containing reagent. One common method is the reaction of 1,3,5-trimethylpyrazole with triisopropyl borate in the presence of a base such as sodium hydride. The reaction is carried out under an inert atmosphere, typically at elevated temperatures, to facilitate the formation of the boronic acid derivative.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous processes. The key steps include the preparation of the pyrazole precursor, its reaction with a boron reagent, and subsequent purification and conversion to the hydrochloride salt. The use of automated reactors and optimized reaction conditions ensures high yield and purity of the final product.
化学反応の分析
Types of Reactions
1,3,5-Trimethyl-1H-pyrazole-4-boronic acid, hydrochloride undergoes various types of chemical reactions, including:
Suzuki-Miyaura Coupling: This reaction involves the coupling of the boronic acid with aryl or vinyl halides in the presence of a palladium catalyst and a base. The reaction forms carbon-carbon bonds, making it valuable in the synthesis of biaryl compounds.
Oxidation: The boronic acid group can be oxidized to form the corresponding alcohol or ketone, depending on the reaction conditions and oxidizing agents used.
Common Reagents and Conditions
Palladium Catalysts: Used in Suzuki-Miyaura coupling reactions.
Oxidizing Agents: Such as hydrogen peroxide or sodium periodate for oxidation reactions.
Bases: Such as sodium hydroxide or potassium carbonate for deprotonation and activation of the boronic acid group.
Major Products
Biaryl Compounds: Formed through Suzuki-Miyaura coupling.
Alcohols and Ketones: Formed through oxidation reactions.
Substituted Pyrazoles: Formed through substitution reactions.
類似化合物との比較
Similar Compounds
1-Methyl-1H-pyrazole-4-boronic acid: Similar structure but with only one methyl group, leading to different reactivity and applications.
3,5-Dimethylpyrazole-4-boronic acid: Lacks one methyl group compared to 1,3,5-Trimethyl-1H-pyrazole-4-boronic acid, hydrochloride, affecting its chemical properties.
1-Ethyl-1H-pyrazole-4-boronic acid: Contains an ethyl group instead of methyl groups, resulting in altered steric and electronic effects.
Uniqueness
This compound is unique due to its specific substitution pattern, which provides a balance of steric hindrance and electronic effects. This makes it particularly useful in certain chemical reactions and applications where other similar compounds may not perform as effectively.
特性
IUPAC Name |
(1,3,5-trimethylpyrazol-4-yl)boronic acid;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11BN2O2.ClH/c1-4-6(7(10)11)5(2)9(3)8-4;/h10-11H,1-3H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HBVXRUDSVOJNOQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(N(N=C1C)C)C)(O)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12BClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70704023 | |
| Record name | (1,3,5-Trimethyl-1H-pyrazol-4-yl)boronic acid--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70704023 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.44 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1162262-38-5 | |
| Record name | (1,3,5-Trimethyl-1H-pyrazol-4-yl)boronic acid--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70704023 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


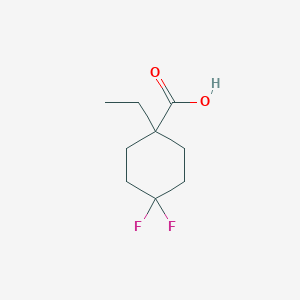

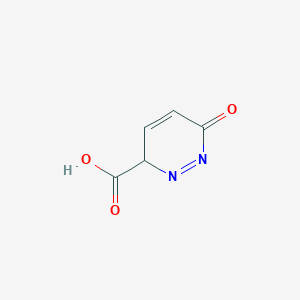
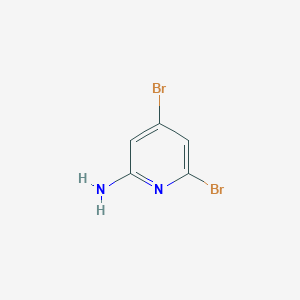
![5-(4-Methoxyphenyl)imidazo[1,5-a]pyrazine-3-carboxylic acid](/img/structure/B1424340.png)

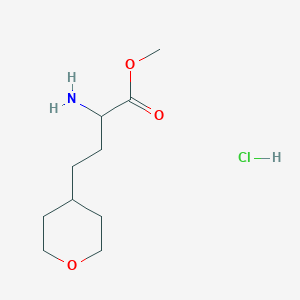

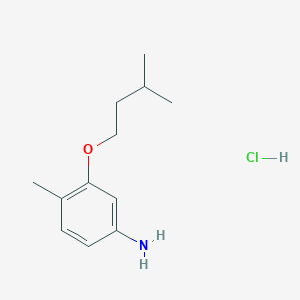

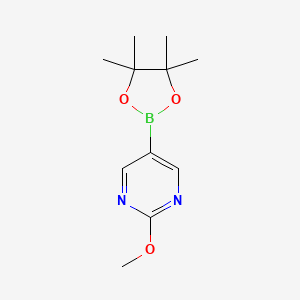
![3-[2-(2-Chlorophenyl)-1,3-thiazol-4-yl]-propanoic acid hydrochloride](/img/structure/B1424350.png)

